molecular formula C7H7Br2NO B232563 2,3-Dibromo-5-ethoxypyridine

2,3-Dibromo-5-ethoxypyridine

Cat. No. B232563
M. Wt: 280.94 g/mol
InChI Key: OLGKRDQONKYSEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dibromo-5-ethoxypyridine is a chemical compound that is widely used in scientific research. It is a heterocyclic compound that contains two bromine atoms and an ethoxy group attached to a pyridine ring. This compound has several applications in the field of chemistry, biochemistry, and pharmacology.

Scientific Research Applications

2,3-Dibromo-5-ethoxypyridine has several applications in scientific research. It is commonly used as a building block in the synthesis of other compounds. It has been used to synthesize several natural products, including alkaloids and terpenes. This compound has also been used in the development of new drugs for the treatment of various diseases, including cancer and Alzheimer's disease.

Mechanism of Action

The mechanism of action of 2,3-Dibromo-5-ethoxypyridine is not fully understood. However, it is believed to act as an inhibitor of certain enzymes involved in the biosynthesis of important biomolecules. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to inhibit the activity of squalene synthase, an enzyme that is involved in the biosynthesis of cholesterol.
Biochemical and Physiological Effects
2,3-Dibromo-5-ethoxypyridine has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress. Additionally, it has been shown to have anti-inflammatory effects, reducing inflammation in animal models of disease.

Advantages and Limitations for Lab Experiments

The advantages of using 2,3-Dibromo-5-ethoxypyridine in lab experiments include its availability, low cost, and versatility. This compound is readily available from commercial suppliers and can be synthesized in the laboratory. It is also relatively inexpensive compared to other compounds used in scientific research. Additionally, this compound can be used in a wide range of experiments, including drug development, natural product synthesis, and biochemical assays.
The limitations of using 2,3-Dibromo-5-ethoxypyridine in lab experiments include its potential toxicity and limited solubility in water. This compound has been shown to be toxic to some cell lines at high concentrations. Additionally, it is poorly soluble in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 2,3-Dibromo-5-ethoxypyridine. One area of research is the development of new drugs based on this compound. Several studies have shown that this compound has potential as a therapeutic agent for the treatment of cancer, Alzheimer's disease, and other diseases. Another area of research is the synthesis of new compounds based on the structure of 2,3-Dibromo-5-ethoxypyridine. This compound has been used as a building block in the synthesis of several natural products, and there is potential for the development of new compounds with novel biological activities. Finally, there is potential for the use of 2,3-Dibromo-5-ethoxypyridine in the development of new biochemical assays. This compound has been shown to inhibit the activity of certain enzymes, and there is potential for the development of new assays based on this inhibition.

Synthesis Methods

The synthesis of 2,3-Dibromo-5-ethoxypyridine is a multi-step process that involves the reaction of ethyl 2-pyridyl ketone with bromine in the presence of an acid catalyst. The resulting product is then treated with sodium ethoxide to produce 2,3-Dibromo-5-ethoxypyridine. This synthesis method has been widely used in the laboratory to produce this compound in large quantities.

properties

Product Name

2,3-Dibromo-5-ethoxypyridine

Molecular Formula

C7H7Br2NO

Molecular Weight

280.94 g/mol

IUPAC Name

2,3-dibromo-5-ethoxypyridine

InChI

InChI=1S/C7H7Br2NO/c1-2-11-5-3-6(8)7(9)10-4-5/h3-4H,2H2,1H3

InChI Key

OLGKRDQONKYSEE-UHFFFAOYSA-N

SMILES

CCOC1=CC(=C(N=C1)Br)Br

Canonical SMILES

CCOC1=CC(=C(N=C1)Br)Br

Origin of Product

United States

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